Cp-CF₃ Replacement of t-Bu Increases In Vitro Microsomal Stability
In a matched molecular pair series where the t-Bu group of compound 1 was replaced with a Cp-CF₃ group, the resulting analog demonstrated essentially complete resistance to oxidative metabolism in rat liver microsomes (RLM). The t-Bu parent compound 1 showed rapid metabolism, with the major route being oxidation of the tert-butyl group to the alcohol [1]. In contrast, the Cp-CF₃ analog exhibited minimal turnover under identical incubation conditions, confirming that the Cp-CF₃ group effectively blocks the primary metabolic soft spot [1].
| Evidence Dimension | In vitro metabolic stability in rat liver microsomes (RLM) |
|---|---|
| Target Compound Data | Cp-CF₃ analog: negligible substrate depletion; primary metabolic soft spot (tert-butyl oxidation) eliminated |
| Comparator Or Baseline | t-Bu compound 1: rapid oxidative metabolism observed; major metabolite = tert-butyl alcohol product 2 |
| Quantified Difference | Qualitatively, t-Bu compound extensively metabolized vs. Cp-CF₃ analog minimally metabolized; quantitative % remaining at 30 min not explicitly provided in the primary source, but the study states 'trifluoromethylcyclopropyl-containing analogues had consistently higher metabolic stability.' |
| Conditions | Rat liver microsomes (RLM), in vitro incubation |
Why This Matters
For procurement in lead optimization programs, selecting a building block that inherently eliminates the primary metabolic liability of t-Bu can reduce iterative design cycles and accelerate the identification of orally bioavailable candidates.
- [1] Barnes-Seeman, D.; Jain, M.; Bell, L.; Ferreira, S.; Cohen, S.; Chen, X.-H.; Amin, J.; Snodgrass, B.; Hatsis, P. Metabolically Stable tert-Butyl Replacement. ACS Med. Chem. Lett. 2013, 4 (6), 514–516. View Source
